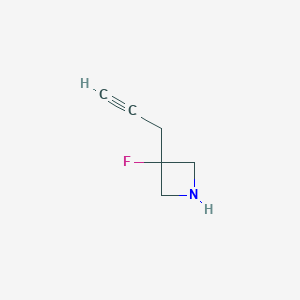
3-Fluoro-3-prop-2-ynyl-azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-3-prop-2-ynyl-azetidine is a small molecule that contains a four-membered ring structure known as azetidine. The presence of a fluorine atom and a propargyl group (prop-2-ynyl) attached to the ring suggests it might be a novel building block for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-prop-2-ynyl-azetidine typically involves the formation of the azetidine ring followed by the introduction of the fluorine and propargyl groups. One common method is the cyclization of appropriate precursors under specific conditions to form the azetidine ring. The fluorine atom can be introduced via nucleophilic substitution reactions, while the propargyl group can be added through alkylation reactions.
Industrial Production Methods
large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, as well as ensuring the scalability of the synthetic routes used in laboratory settings.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-prop-2-ynyl-azetidine can undergo various chemical reactions, including:
Click Chemistry: The alkyne group can participate in click reactions with azides to form triazoles.
Nucleophilic Substitution: The fluorine atom, depending on its position on the ring, might be susceptible to nucleophilic substitution reactions with various nucleophiles.
Hydrolysis: The hydrochloride salt can undergo hydrolysis in water, releasing the neutral 3-prop-2-ynyl-azetidine molecule and a chloride ion.
Common Reagents and Conditions
Click Chemistry: Typically involves copper(I) catalysts and azides.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Hydrolysis: Requires water or aqueous solutions under mild conditions.
Major Products Formed
Click Chemistry: Triazoles.
Nucleophilic Substitution: Various substituted azetidines.
Hydrolysis: Neutral 3-prop-2-ynyl-azetidine and chloride ions.
Scientific Research Applications
Medicinal Chemistry: As a building block for the synthesis of bioactive molecules.
Materials Science: Due to its reactive alkyne group and azetidine ring, it can be used in the development of new materials with specific properties.
Chemical Biology: For the study of biological processes and the development of chemical probes.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-prop-2-ynyl-azetidine is not well-documented. its reactivity suggests it could interact with various molecular targets through its alkyne and fluorine groups. The alkyne group can participate in click chemistry reactions, while the fluorine atom can influence the electronic properties and reactivity of the molecule.
Comparison with Similar Compounds
Similar Compounds
3-Fluoroazetidine: Similar structure but lacks the propargyl group.
3-Prop-2-ynylazetidine: Similar structure but lacks the fluorine atom.
Uniqueness
3-Fluoro-3-prop-2-ynyl-azetidine is unique due to the presence of both the fluorine atom and the propargyl group on the azetidine ring. This combination of functional groups provides distinct reactivity and potential for further chemical modification, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H8FN |
|---|---|
Molecular Weight |
113.13 g/mol |
IUPAC Name |
3-fluoro-3-prop-2-ynylazetidine |
InChI |
InChI=1S/C6H8FN/c1-2-3-6(7)4-8-5-6/h1,8H,3-5H2 |
InChI Key |
KANWYBMAOKZTLR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1(CNC1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















